(2-Chloro-6-fluoroquinolin-3-yl)methanol

Medicinal Chemistry Organic Synthesis Process Chemistry

This precise 2-chloro-6-fluoro regioisomer is essential for SAR studies—substituting with other halogen patterns introduces uncontrolled variables that compromise research reproducibility. Its nanomolar Aurora kinase B inhibition (IC₅₀ = 85 nM) makes it a validated starting point for anticancer programs. The reactive 3-hydroxymethyl group enables efficient further functionalization. Procure this specific scaffold to ensure data integrity; ≥98% purity with room-temperature shipping simplifies logistics.

Molecular Formula C10H7ClFNO
Molecular Weight 211.62 g/mol
CAS No. 1017403-67-6
Cat. No. B1600633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-6-fluoroquinolin-3-yl)methanol
CAS1017403-67-6
Molecular FormulaC10H7ClFNO
Molecular Weight211.62 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C=C2C=C1F)CO)Cl
InChIInChI=1S/C10H7ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-4,14H,5H2
InChIKeyCHLWQCOYLXZRAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloro-6-fluoroquinolin-3-yl)methanol (CAS 1017403-67-6): A Versatile Quinoline Building Block for Targeted Synthesis


(2-Chloro-6-fluoroquinolin-3-yl)methanol is a halogenated quinoline derivative that serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research [1]. Its structure features a quinoline core substituted with a chloro group at the 2-position, a fluoro group at the 6-position, and a reactive hydroxymethyl handle at the 3-position [2]. This combination of substituents confers specific electronic and steric properties that influence its reactivity in downstream functionalization, making it a valuable building block for the development of bioactive molecules [1]. The compound is typically procured as a research chemical with a standard purity of 95% or higher from specialized suppliers [1].

Why (2-Chloro-6-fluoroquinolin-3-yl)methanol Cannot Be Readily Substituted with Generic Analogs


While numerous quinoline derivatives exist, the specific combination and position of halogen substituents on the (2-chloro-6-fluoroquinolin-3-yl)methanol scaffold are critical determinants of its chemical reactivity and potential biological target interactions. The 2-chloro and 6-fluoro substituents, alongside the 3-hydroxymethyl group, create a unique electronic environment that cannot be replicated by other regioisomers or analogs with different halogen patterns (e.g., 6-bromo, 7-chloro) [1]. This precise substitution pattern is essential for the compound's role as an intermediate in structure-activity relationship (SAR) studies, where even minor changes can abolish desired reactivity or lead to a loss of activity in the final target molecule [1]. Substituting this specific compound with a cheaper, more readily available analog would introduce an uncontrolled variable into synthetic pathways or biological assays, thereby compromising the integrity and reproducibility of research outcomes [1].

Quantitative Evidence for (2-Chloro-6-fluoroquinolin-3-yl)methanol: Synthesis Yield and Aurora Kinase B Inhibition


High and Reproducible Synthetic Yield via Sodium Borohydride Reduction

The synthesis of (2-chloro-6-fluoroquinolin-3-yl)methanol from its corresponding aldehyde is highly efficient, with reported yields in the range of 88-94% . This yield is achieved under mild conditions (room temperature, 30 minutes) using sodium borohydride (NaBH₄) in methanol . This performance provides a reliable baseline for scaling up reactions and ensures cost-effective procurement for multi-step synthetic routes where this intermediate is required.

Medicinal Chemistry Organic Synthesis Process Chemistry

Selective Aurora Kinase B Inhibition at Low Nanomolar Concentration

In oncology research, this compound has demonstrated selective inhibition of Aurora kinase B with an IC₅₀ value of 85 nM [1]. The mechanism of action, elucidated via X-ray crystallography, involves π-stacking interactions with the ATP-binding pocket of the enzyme [1]. This data suggests a specific, high-affinity interaction that may be exploitable in the design of targeted cancer therapeutics.

Oncology Kinase Inhibition Drug Discovery

Standardized Purity Profile (≥95%) for Consistent Research Outcomes

Commercial suppliers consistently offer (2-chloro-6-fluoroquinolin-3-yl)methanol at a purity of 95% or higher, as confirmed by standard analytical methods (e.g., HPLC) [1]. This ensures that researchers can procure a well-defined starting material, minimizing the risk of side reactions or confounding biological effects caused by unknown impurities that may be present in lower-grade or custom-synthesized batches of similar compounds.

Chemical Procurement Quality Control Analytical Chemistry

Primary Application Scenarios for (2-Chloro-6-fluoroquinolin-3-yl)methanol in Research and Development


Synthesis of Advanced Quinoline-Based Kinase Inhibitors

The compound's demonstrated inhibitory activity against Aurora kinase B (IC₅₀ = 85 nM) positions it as a valuable starting point for medicinal chemistry programs focused on developing novel anticancer agents [1]. Researchers can use it as a core scaffold for structure-activity relationship (SAR) studies, modifying the hydroxymethyl group or the halogen substituents to optimize potency, selectivity, and pharmacokinetic properties [1].

Versatile Building Block in Multi-Step Organic Synthesis

The reactive 3-hydroxymethyl group serves as a convenient synthetic handle for further functionalization (e.g., oxidation to an aldehyde, conversion to a halide, or esterification), enabling the construction of more complex molecular architectures [2]. The reported high yield (88-94%) for its synthesis from the corresponding aldehyde makes it an economically attractive intermediate for scale-up in process chemistry applications .

Chemical Probe for Investigating Aurora Kinase B Biology

Given its selective, nanomolar inhibition of Aurora kinase B, (2-chloro-6-fluoroquinolin-3-yl)methanol can be used as a chemical probe in cell biology studies to dissect the role of this kinase in mitosis, cell cycle progression, and cancer cell proliferation [1]. Its well-defined purity (≥95%) ensures that observed cellular effects are likely due to the compound's on-target activity [1].

Reference Standard for Analytical Method Development

The compound's established purity and unique spectral fingerprint (InChI Key: CHLWQCOYLXZRAE-UHFFFAOYSA-N) make it suitable for use as a reference standard in developing and validating analytical methods (e.g., HPLC, LC-MS) for quantifying related substances or monitoring chemical reactions in synthetic and formulation studies [2].

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